molecular formula C12H20N4O2 B13685824 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine

Katalognummer: B13685824
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: MNXWOOUVQJHMTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 2-position and a dimethylamino group at the 4-position. The Boc group serves as a protective moiety for the primary amine, enabling selective reactivity during synthetic processes, particularly in medicinal chemistry and peptide synthesis . This compound is likely utilized as an intermediate in drug discovery, leveraging the pyrimidine core’s prevalence in bioactive molecules (e.g., kinase inhibitors, antiviral agents) .

Eigenschaften

Molekularformel

C12H20N4O2

Molekulargewicht

252.31 g/mol

IUPAC-Name

tert-butyl N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)14-8-9-13-7-6-10(15-9)16(4)5/h6-7H,8H2,1-5H3,(H,14,17)

InChI-Schlüssel

MNXWOOUVQJHMTR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)N(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation Methods of 2-[(tert-Butoxycarbonylamino)methyl]-N,N-dimethylpyrimidin-4-amine

General Synthetic Strategy

The synthesis of 2-[(tert-Butoxycarbonylamino)methyl]-N,N-dimethylpyrimidin-4-amine typically involves the introduction of the Boc-protected aminomethyl substituent onto a pyrimidine scaffold already bearing the N,N-dimethylamino group at the 4-position. The key steps often include:

  • Preparation or procurement of a 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine intermediate.
  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
  • Purification and characterization of the final compound.

Specific Synthetic Routes

Boc Protection of 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine

One documented approach begins with 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine, which undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions. This selective protection prevents over-alkylation and facilitates further functionalization.

  • Reaction conditions: The amine is treated with (Boc)₂O in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
  • Outcome: The reaction yields the Boc-protected product, 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine, in good to excellent yields (typically >78%) with high purity.
Reductive Amination Followed by Boc Protection

An alternative method involves a one-pot reductive amination of an aldehyde precursor with a suitable amine, followed by in situ Boc protection.

  • Step 1: Formation of an imine intermediate by reacting an aldehyde (e.g., pyrimidine-4-carboxaldehyde derivative) with N,N-dimethylamine.
  • Step 2: Reduction of the imine to the corresponding amine using a mild reducing agent such as sodium triacetoxyborohydride.
  • Step 3: Immediate treatment with (Boc)₂O to protect the newly formed secondary amine, preventing further side reactions.
  • This method has been shown to be efficient in producing Boc-protected secondary amines with yields ranging from 78% to 95%.

Experimental Data and Reaction Outcomes

Yields and Purity

Method Yield (%) Purity/Notes
Boc protection of aminomethylpyrimidine 78–95 High purity; confirmed by NMR and MS
One-pot reductive amination + Boc protection 80–92 Single product formation; minimal side-products
Nucleophilic substitution on triflate esters >70 High enantiomeric and diastereomeric purity

Characterization Techniques

Detailed Reaction Scheme Example

Scheme: Boc Protection of 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine

  • Starting material: 2-(aminomethyl)-N,N-dimethylpyrimidin-4-amine.
  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O).
  • Base: Triethylamine (Et₃N).
  • Solvent: Dichloromethane (CH₂Cl₂).
  • Conditions: Stir at room temperature for 2–4 hours.
  • Workup: Extraction, washing, and purification by crystallization or chromatography.
  • Product: 2-[(tert-Butoxycarbonylamino)methyl]-N,N-dimethylpyrimidin-4-amine.

Comparative Notes on Preparation Methods

Aspect Boc Protection of Aminomethylpyrimidine One-Pot Reductive Amination + Boc Protection Nucleophilic Substitution on Triflate Esters
Complexity Moderate Moderate to high High
Yield Good (78–95%) Good (80–92%) Good (>70%)
Stereochemical Control Not applicable Not applicable High enantiomeric purity
Reaction Time Few hours Several hours Variable, often longer
Scalability High Moderate Moderate
Side Products Minimal Minimal Minimal with proper conditions

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing the free amine to react with other functional groups . This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine 2: Boc-aminomethyl; 4: N,N-dimethyl C₁₂H₂₁N₅O₂ 267.33 (calculated) Boc protection for amine stability
2-(Chloromethyl)-N,N-dimethylpyrimidin-4-amine 2: Chloromethyl; 4: N,N-dimethyl C₇H₁₀ClN₃ 171.63 Precursor for nucleophilic substitution
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine 2: 1-methylpyrazole; 4: 1-methylpyrazole; 5: Cl C₁₂H₁₂ClN₇ 289.72 CDK2 inhibitor; m.p. 201–202°C
4-Chloro-N-ethylpyrimidin-2-amine 2: Ethylamino; 4: Cl C₆H₈ClN₃ 157.60 Intermediate for further functionalization
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Complex substitutions at 2, 4, 5, 6 C₂₆H₂₄FN₅O 465.50 Antibacterial/antifungal activity

Key Comparisons:

Boc Protection vs. Unprotected Amines: The Boc group in the target compound enhances stability during synthesis, contrasting with analogues like 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine, where the reactive chloromethyl group requires careful handling .

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates antimicrobial properties, highlighting the role of aromatic substituents in bioactivity .

Synthetic Routes :

  • The target compound likely employs nucleophilic substitution (e.g., replacing chlorine in 2-(chloromethyl)-N,N-dimethylpyrimidin-4-amine with Boc-protected amine) .
  • Coupling reactions, as seen in (e.g., Pd-mediated cross-coupling for pyrazole attachment), may also apply .

Physical Properties: Melting points for Boc-protected derivatives are typically higher (e.g., 267–268°C for 2-(4-((5-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)acetamide ) compared to halogenated analogues, due to increased molecular rigidity.

Biologische Aktivität

2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine is a pyrimidine derivative that has attracted interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a Boc (tert-butyloxycarbonyl) protecting group, is investigated for its interactions with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H16N4O\text{C}_{11}\text{H}_{16}\text{N}_4\text{O}

Key Features:

  • Boc Group : Provides stability and enhances solubility.
  • Pyrimidine Core : Known for its role in nucleic acid structure and function.

Antimicrobial Activity

Recent studies have indicated that compounds with pyrimidine structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis through the targeting of topoisomerases, essential enzymes for DNA replication.

CompoundActivityIC50 (µM)Target
This compoundAntibacterialTBDDNA gyrase, Topoisomerase IV

Studies suggest that derivatives of pyrimidines can act as competitive inhibitors against these enzymes, which are critical for bacterial survival. The specific activity of this compound needs further elucidation through experimental assays.

Enzyme Inhibition

Enzymatic assays have demonstrated that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, molecular docking studies have shown promising binding interactions with target enzymes such as:

  • DNA Gyrase : Essential for introducing negative supercoils into DNA.
  • Topoisomerase IV : Involved in decatenation of DNA during replication.

These interactions are crucial for developing new antibacterial agents that circumvent existing resistance mechanisms.

Case Studies

A notable study explored the structural modifications of pyrimidine derivatives to enhance their biological activity. This research focused on optimizing the Boc group and the dimethyl substitution on the nitrogen atoms to improve binding affinity and selectivity towards bacterial topoisomerases.

Key Findings:

  • Enhanced Activity : Modifications led to a significant increase in potency against resistant strains of bacteria.
  • Safety Profile : The compounds exhibited minimal cytotoxicity against human cell lines, indicating a favorable therapeutic index.

Discussion

The biological activity of this compound highlights its potential as a lead compound in antibiotic development. The structural features contribute to its interaction with vital bacterial enzymes, making it an attractive candidate for further research.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine with high purity?

Methodological Answer:
The synthesis typically involves sequential functionalization of a pyrimidine core. A general approach includes:

  • Step 1: Introduction of the Boc-protected aminomethyl group via nucleophilic substitution or palladium-catalyzed coupling, using reagents like Boc-protected aminomethyl halides.
  • Step 2: Dimethylamine installation via reductive amination or alkylation of a pyrimidine-4-amine intermediate.
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for singlet peaks for N,N-dimethyl groups (δ ~3.0 ppm) and Boc-protected NH (δ ~1.4 ppm for tert-butyl).
    • ¹³C NMR: Confirm Boc carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160-170 ppm).
  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show [M+H]⁺ with expected m/z (e.g., calculated for C₁₃H₂₂N₄O₂: 278.17).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in dichloromethane/hexane) and refine using SHELXL .

Advanced: How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:
Discrepancies (e.g., bond length/angle variations) may arise from twinning, disorder, or poor data quality. Mitigation strategies:

  • Data Collection: Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement: Apply twin refinement in SHELXL (BASF parameter) for twinned crystals. For disorder, model alternative conformations with occupancy constraints .
  • Validation: Cross-check with WinGX’s PARST or PLATON to ensure geometric consistency .

Advanced: What experimental designs are optimal for studying this compound’s bioactivity in enzyme inhibition?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinases). Perform dose-response curves (1 nM–100 µM) to calculate IC₅₀. Include positive controls (e.g., staurosporine for kinases).
  • Docking Studies: Employ AutoDock Vina with enzyme structures (PDB: relevant target) to predict binding modes. Validate via site-directed mutagenesis of predicted interaction residues .
  • Selectivity Screening: Test against a panel of related enzymes (e.g., kinase family members) to assess specificity .

Advanced: How can researchers evaluate the stability of this compound under varying conditions?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition temperatures.
  • Solution Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC. Boc groups are labile under acidic conditions (pH < 4) .
  • Light Sensitivity: Expose solid and solution samples to UV light (254 nm) and analyze photodegradation products by LC-MS .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with variations in the pyrimidine ring (e.g., 5-fluoro substitution) or Boc replacement (e.g., Fmoc, acetyl).
  • Biological Testing: Compare IC₅₀ values against parent compound in enzyme or cell-based assays.
  • Computational Analysis: Use QSAR models (e.g., CoMFA or HQSAR) to correlate structural features (logP, polar surface area) with activity .

Advanced: What analytical techniques are critical for characterizing reaction intermediates during synthesis?

Methodological Answer:

  • In-situ Monitoring: Use FT-IR to track carbonyl (Boc, ~1700 cm⁻¹) or amine (~3350 cm⁻¹) groups.
  • LC-MS: Identify transient intermediates (e.g., deprotected amines) with high-resolution MS/MS.
  • X-ray Photoelectron Spectroscopy (XPS): Confirm surface functionalization in solid-phase synthesis .

Advanced: How can researchers address low yields in the final alkylation step of the synthesis?

Methodological Answer:

  • Optimize Reaction Conditions: Test polar aprotic solvents (DMF, DMSO) with LiCl or KI as additives to enhance nucleophilicity.
  • Catalyst Screening: Evaluate Pd(OAc)₂ or CuI for coupling reactions.
  • Workflow Adjustments: Introduce protecting groups for competing amine sites to prevent side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.